4-Methyl-1,4-azaphosphinane 4-oxide
Description
Contextualization within Organophosphorus Heterocycles
Organophosphorus heterocycles are fundamental building blocks in various scientific disciplines. The inclusion of a phosphorus atom into a heterocyclic scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, coordination ability, and biological activity.
Six-membered rings containing both phosphorus and nitrogen, such as azaphosphinanes, are of considerable importance. These systems serve as scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility also extends to catalysis, where they can act as chiral ligands in asymmetric synthesis. The defined stereochemistry of the six-membered ring, combined with the properties of the heteroatoms, allows for the fine-tuning of catalysts for specific chemical transformations. In medicinal chemistry, the incorporation of the P,N-heterocyclic motif can lead to compounds with a range of biological activities, including potential anticancer and enzyme-inhibiting properties.
The history of organophosphorus chemistry dates back to the 19th century, with significant progress in the synthesis of compounds featuring a direct phosphorus-carbon bond. The development of methods to create P,N-containing heterocyclic systems followed, driven by the quest for novel chemical entities with unique properties. Early work laid the foundation for understanding the synthesis and reactivity of these rings.
In contemporary research, azaphosphinane chemistry is experiencing a resurgence. Modern synthetic methodologies allow for the construction of increasingly complex and functionally diverse azaphosphinane derivatives. These compounds are now used as key intermediates and building blocks in the synthesis of complex molecules for drug discovery and materials science. For instance, "4-Methyl-1,4-azaphosphinane 4-oxide" has been utilized as a reagent in the synthesis of covalent inhibitors for specific biological targets, highlighting the modern relevance of this class of compounds. nih.govacs.org
Structural Characterization of Azaphosphinane Isomers and Their Pentavalent Oxide Forms
The 1,4-azaphosphinane ring, like cyclohexane, can adopt various conformations, with the chair conformation generally being the most stable. The substituents on the nitrogen and phosphorus atoms can exist in either axial or equatorial positions, leading to different stereoisomers.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Compound Name | CAS Number | Molecular Formula | Molar Mass |
|---|---|---|---|
| This compound | 945460-43-5 | C₅H₁₂NOP | 133.13 g/mol |
This data is compiled from chemical supplier databases.
Importance of the Phosphorus-Oxygen Double Bond (P=O) in Azaphosphinane Reactivity and Stability
The phosphorus-oxygen double bond (P=O) is a dominant feature in the chemistry of pentavalent phosphorus compounds, including this compound. This bond is highly polar and strong, significantly influencing the molecule's physical and chemical properties.
The polarity of the P=O bond makes the oxygen atom a good hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems or in the formation of supramolecular structures. The presence of this bond also impacts the reactivity of the phosphorus center. For example, the reduction of the phosphine (B1218219) oxide to a trivalent phosphine is a key transformation in catalysis, often requiring specific reducing agents like silanes. utdallas.edu The electron-withdrawing nature of the P=O group affects the electron density of the entire azaphosphinane ring, influencing its reactivity in various chemical reactions. Furthermore, the thermodynamic stability of the P=O bond is a driving force in many organophosphorus reactions, such as the Wittig and Staudinger reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4λ5-azaphosphinane 4-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NOP/c1-8(7)4-2-6-3-5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFYKYIWDOJNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945460-43-5 | |
| Record name | 4-methyl-1,4lambda5-azaphosphinan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 4 Methyl 1,4 Azaphosphinane 4 Oxide Systems
Fundamental Reactivity Patterns of Organophosphorus Heterocycles with Oxidized Phosphorus Centers
Organophosphorus heterocycles containing an oxidized phosphorus(V) center, such as phosphine (B1218219) oxides, exhibit reactivity that is significantly influenced by the substituents on the phosphorus atom and the geometry of the ring system. The phosphorus atom in these compounds is tetrahedral, and the P=O bond is highly polar and strong. The reactivity is a composite of the properties of the phosphorus center, the atoms within the ring, and any exocyclic groups.
The incorporation of the phosphorus atom into a heterocyclic system, particularly a saturated one like the 1,4-azaphosphinane ring, imposes specific geometric constraints. These constraints can affect the bond angles around the phosphorus atom, which in turn can influence the stability and reactivity of the molecule and any intermediates it forms. For instance, variations in ring size and conformation can alter the accessibility of the phosphorus center to attacking reagents and can modulate the electronic properties of the P=O bond.
A key aspect of the reactivity of phosphine oxides is their ability to be reduced to the corresponding trivalent phosphines (P(III)). This transformation is central to the concept of P(III)/P(V) redox cycling, which enables the use of phosphines in catalytic amounts for reactions that traditionally require stoichiometric quantities, such as the Wittig, Mitsunobu, and Appel reactions. In these cycles, the P(V) phosphine oxide is generated as a byproduct and must be reduced in situ to regenerate the active P(III) catalyst.
The reduction of the thermodynamically stable P=O bond is a challenging step. However, it has been recognized that constraining the phosphorus atom within a small heterocyclic ring, such as in phosphetanes (four-membered rings), enhances the rate of reduction. illinois.edu This rate enhancement is attributed to the ring strain in the P(V) oxide, which is released upon reduction to the less strained P(III) phosphine. While the 1,4-azaphosphinane ring is a six-membered ring and thus less strained than a phosphetane, the principle that ring geometry affects redox potential remains relevant. The specific stereoelectronic environment of the azaphosphinane ring system will influence the energetics of the P(III)/P(V) cycle.
Ring-Opening and Cleavage Pathways in Azaphosphinane Ring Systems
For the 4-Methyl-1,4-azaphosphinane 4-oxide system, potential ring-opening pathways could involve the cleavage of either a P-C or a P-N bond. The likelihood of these pathways would depend on the reaction conditions and the reagents employed. For instance, strong reducing agents or highly reactive nucleophiles/electrophiles might induce ring fragmentation. The presence of the P=O group generally imparts significant stability to the phosphorus center, making cleavage less favorable compared to the analogous P(III) heterocycle. However, activation of the P=O oxygen could render the phosphorus atom more electrophilic and potentially more susceptible to nucleophilic attack that could lead to ring opening.
Reactions at the Phosphorus-Oxygen Double Bond
The phosphorus-oxygen double bond is a primary site of reactivity in this compound. The most significant reaction at this bond is its reduction (deoxygenation) to the corresponding phosphine. This transformation is fundamental to catalytic P(III)/P(V) redox cycles. illinois.edu A variety of reducing agents can be employed, with silanes being particularly common. The mechanism of reduction by silanes has been a subject of study, and it is understood that the ease of reduction is counterintuitively greater for more electron-rich phosphine oxides (i.e., those with alkyl substituents) compared to electron-poor ones (with aryl substituents).
Other reactions at the P=O bond involve the Lewis basicity of the oxygen atom. The oxygen can be protonated or can coordinate to Lewis acids. This electrophilic activation of the P=O bond makes the phosphorus atom more susceptible to nucleophilic attack. For example, treatment with anhydrides or other activating agents can facilitate the reduction of the phosphine oxide. researchgate.net This principle is also exploited in certain catalytic processes where the phosphine oxide itself acts as a catalyst.
Mechanistic Elucidation of Transformations Involving this compound Derivatives
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its potential reactions can be inferred from studies on analogous systems. For instance, the reduction of acyclic phosphine oxides by chlorosilanes has been computationally investigated. These studies support the involvement of phosphorane intermediates and suggest that the stereochemical outcome (retention or inversion at the phosphorus center) depends on the specific silane and additives used. acs.org
In transformations where the corresponding P(III) species, 4-Methyl-1,4-azaphosphinane, acts as a nucleophilic catalyst, the reaction typically begins with the nucleophilic addition of the phosphine to an electrophile, generating a reactive zwitterionic intermediate. acs.orgsioc.ac.cn This intermediate then participates in subsequent steps to form the product and regenerate the phosphine catalyst. Should the 4-oxide be used in a redox-catalytic cycle, the mechanism would involve the initial reaction of the P(III) form, its oxidation to the P(V) oxide, and a final reduction step to close the catalytic loop. The kinetics and thermodynamics of each step would be influenced by the unique structure of the azaphosphinane ring.
Catalytic Role of Azaphosphinane 4-oxides as Lewis Basic Organocatalysts
Phosphine oxides can function as Lewis basic organocatalysts, utilizing the lone pair electrons on the phosphoryl oxygen. acs.org This catalytic mode is distinct from nucleophilic phosphine catalysis and relies on the ability of the P=O group to act as a hydrogen bond acceptor or to activate substrates by coordinating to electrophilic centers. The Lewis basicity of the oxygen in this compound makes it a potential candidate for this type of organocatalysis.
In a typical catalytic cycle involving a phosphine oxide as a Lewis base, the P=O group might activate a substrate, for example, by forming a hydrogen bond with an alcohol or acid, thereby increasing its reactivity. Phenolic phosphine oxides have been shown to catalyze reactions like the stereo-invertive coupling of alcohols, where the phosphine oxide is believed to be involved in the activation of the alcohol's C-O bond through a dehydrative cyclization mechanism. mdpi.com Although direct examples involving azaphosphinane 4-oxides are limited, their structural similarity to other effective phosphine oxide catalysts suggests that they could be active in similar transformations. The presence of the nitrogen atom in the ring could also potentially modulate the catalytic activity, either through electronic effects or by providing an additional site for interaction.
Computational and Theoretical Studies of Azaphosphinane Chemistry
Electronic Structure and Geometric Parameters of Azaphosphinane Frameworks
The arrangement of atoms and electrons within the azaphosphinane ring system is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating these features.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations have been widely applied to study various aspects of organophosphorus compounds. nih.govnih.gov These studies often involve calculating geometric parameters like bond lengths and angles and comparing them with experimental data, where discrepancies can be explained by the fact that DFT calculations are typically performed for a single molecule in the gas phase. nih.gov
For phosphine (B1218219) oxides in general, DFT has been used to study the nature of the P=O bond, which is characterized by a significant negative hyperconjugation effect involving the oxygen lone pairs and the P-R antibonding orbitals. nih.gov This interaction is crucial to understanding the bond's nature. nih.gov Furthermore, DFT studies on various heterocyclic compounds have been instrumental in understanding their electronic properties and predicting their behavior in different chemical environments. nih.gov
Influence of Substituents and Ring Conformation on Electronic Properties
Substituents can alter the electronic properties through inductive and steric effects. researchgate.net In related organophosphorus systems, the tuning of these properties by different substituents has been a key strategy in designing molecules for specific applications, such as in materials science. researchgate.net The conformation of the ring, which for a six-membered heterocycle like azaphosphinane is typically a chair or a boat form, also plays a critical role. The orientation of the P=O group (axial or equatorial) will have a profound impact on the molecule's reactivity and interactions.
Theoretical studies on related systems have shown that even subtle changes in molecular structure can lead to significant differences in chemical behavior. researchgate.net Therefore, a computational analysis of 4-Methyl-1,4-azaphosphinane 4-oxide would need to consider the various possible conformers and the electronic influence of both the methyl and the oxide groups.
Theoretical Exploration of Reaction Mechanisms
Understanding how chemical reactions proceed at a molecular level is a central goal of theoretical chemistry. For azaphosphinanes, this involves mapping out the energetic landscapes of their transformations.
Energetics and Transition States of Azaphosphinane Reactions
Computational studies can provide detailed information about the energy changes that occur during a reaction. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's feasibility and pathway can be predicted. DFT is a common tool for investigating reaction mechanisms, including those involving phosphine catalysts. rsc.orgacs.org
For instance, in phosphine-catalyzed reactions, DFT calculations can elucidate the sequence of events, such as nucleophilic attack and ring-opening or ring-closing steps. acs.org These calculations can determine which of several possible pathways is the most energetically favorable. While specific studies on the reaction energetics of this compound were not found, the methodologies are well-established. A theoretical study of its reactions would involve locating the transition state structures and calculating the activation energies for each step.
Stereochemical Outcomes and Pathways in P-Oxide Transformations
Many reactions involving phosphorus compounds are stereospecific or stereoselective, meaning they proceed with a particular and predictable three-dimensional arrangement of atoms. The transformation of P-oxides is a key area where stereochemistry is crucial. The deoxygenation of phosphine oxides, for example, is a significant reaction for the synthesis of phosphorus ligands. acs.org
Computational methods are invaluable for understanding and predicting the stereochemical outcomes of reactions. wiley.com For P-stereogenic phosphine oxides, theoretical studies can help elucidate the noncovalent interactions that govern their resolution and subsequent stereospecific transformations. acs.org While direct computational studies on the stereochemistry of this compound transformations are not present in the provided results, the principles from studies on other P-stereogenic systems would be highly relevant. acs.org Such studies would model the approach of reagents to the phosphorus center and analyze the energies of the different diastereomeric transition states to predict the major product.
Analysis of Aromaticity and Antiaromaticity in Cyclic Organophosphorus Compounds
The concept of aromaticity, which describes a special stability in certain cyclic, planar molecules with delocalized pi-electrons, is a cornerstone of organic chemistry. This concept has been extended to include heterocyclic systems containing elements like phosphorus. researchgate.netnih.govacs.org
The aromaticity of phosphorus heterocycles has been a subject of considerable theoretical interest. researchgate.netnih.govacs.org Phosphorus can participate in aromatic systems in various bonding modes, and the degree of aromaticity can be fine-tuned by substituents. researchgate.net Computational tools like Nucleus-Independent Chemical Shift (NICS) calculations are used to quantify the aromaticity of these rings. researchgate.net
While the saturated 1,4-azaphosphinane ring in this compound is not aromatic, the principles of aromaticity and antiaromaticity are relevant to the broader field of cyclic organophosphorus chemistry. benthamdirect.com Understanding these concepts is crucial for designing novel organophosphorus compounds with specific electronic properties. researchgate.net
Computational Modeling of Non-Covalent Interactions, including Hydrogen Bonding
Computational modeling serves as a powerful tool to elucidate the nature and strength of non-covalent interactions in azaphosphinane systems. While specific computational studies on this compound are not extensively available in the public domain, a wealth of information can be gleaned from theoretical investigations into analogous cyclic phosphine oxides. These studies provide a robust framework for understanding the hydrogen bonding capabilities and other non-covalent interactions involving the phosphoryl group (P=O), which is a key functional moiety in this compound.
The phosphoryl oxygen in cyclic phosphine oxides is a strong hydrogen bond acceptor. Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the energetics and geometries of these interactions. For instance, research on complexes of trimethylphosphine (B1194731) oxide with various proton donors has systematically characterized the properties of the resulting hydrogen bonds. rsc.org These studies reveal a strong correlation between the hydrogen bond energy and spectral shifts (e.g., in IR and NMR spectroscopy), providing a valuable link between theoretical predictions and experimental observations. rsc.org
A significant aspect explored in computational models is the concept of anticooperativity in hydrogen bonding. When two or more proton donors interact with the same phosphoryl oxygen, the hydrogen bonds mutually weaken each other. rsc.org This phenomenon has been computationally modeled for trimethylphosphine oxide, showing that the extent of this weakening is non-linear and becomes more pronounced with stronger proton donors. rsc.org This is a critical consideration for understanding the behavior of this compound in environments where it might interact with multiple hydrogen bond donors, such as in protic solvents or biological systems.
The tables below, derived from computational studies on trimethylphosphine oxide, illustrate the typical energetic and geometric parameters of hydrogen bonds involving a phosphine oxide. These values provide a reasonable approximation for the interactions expected for this compound.
Table 1: Calculated Interaction Energies for 1:1 Hydrogen-Bonded Complexes of Trimethylphosphine Oxide with Various Proton Donors.
| Proton Donor | Interaction Energy (kcal/mol) | O···H Distance (Å) | P=O Bond Length (Å) |
| Methanol | -7.5 | 1.77 | 1.512 |
| Phenol | -10.2 | 1.68 | 1.518 |
| Acetic Acid | -13.5 | 1.59 | 1.525 |
| Trifluoroacetic Acid | -17.8 | 1.51 | 1.535 |
Data adapted from computational studies on trimethylphosphine oxide. The values serve as an illustrative example of the range of interaction strengths.
Table 2: Anticooperativity Effects in 1:2 Hydrogen-Bonded Complexes of Trimethylphosphine Oxide.
| Proton Donor | Total Interaction Energy (kcal/mol) | % Energy Weakening per H-bond | Average O···H Distance (Å) |
| Methanol | -13.1 | 12.7% | 1.82 |
| Phenol | -17.5 | 14.2% | 1.74 |
| Acetic Acid | -22.9 | 15.2% | 1.65 |
| Trifluoroacetic Acid | -29.1 | 18.3% | 1.58 |
Data adapted from computational studies on trimethylphosphine oxide, illustrating the reduction in hydrogen bond strength upon formation of a second hydrogen bond to the same phosphoryl oxygen. rsc.org
Furthermore, intramolecular hydrogen bonds can play a crucial role in the conformation and reactivity of cyclic phosphorus compounds. In related oxaphosphinane structures, computational analysis has been used to characterize N-H···O=P intramolecular hydrogen bonds, which can lead to the formation of stable ring structures. researchgate.net For this compound, while the nitrogen atom is methylated, other parts of a molecule it might be incorporated into could potentially form intramolecular hydrogen bonds with the phosphoryl oxygen.
Coordination Chemistry and Catalysis with 4 Methyl 1,4 Azaphosphinane 4 Oxide Derivatives
Ligand Characteristics of Azaphosphinane 4-oxides and Related Secondary Phosphine (B1218219) Oxides
The utility of 4-Methyl-1,4-azaphosphinane 4-oxide as a ligand in coordination chemistry is fundamentally derived from the intrinsic properties it shares with other secondary phosphine oxides. These compounds are noted for their stability and the dynamic chemical behavior stemming from tautomerism and diverse coordination capabilities.
Tautomerism and Ligand Isomerization
A defining characteristic of secondary phosphine oxides (SPOs) is their existence in a tautomeric equilibrium between a pentavalent phosphine oxide form (R₂P(O)H) and a trivalent phosphinous acid form (R₂P-OH). rsc.orgsioc-journal.cn This equilibrium is the cornerstone of their rich coordination chemistry. rsc.org While the pentavalent oxide form is typically more stable and predominates, making SPOs generally air- and moisture-tolerant, the equilibrium can be shifted. rsc.orgresearchgate.net The presence of acids, bases, or coordination to a transition metal can favor the formation of the trivalent phosphinous acid tautomer. rsc.orgsioc-journal.cnresearchgate.net
The position of this equilibrium is significantly influenced by the electronic nature of the substituents on the phosphorus atom. researchgate.netnih.gov
Electron-donating groups tend to shift the equilibrium towards the pentavalent phosphine oxide form. nih.gov
Electron-withdrawing groups strongly favor the trivalent phosphinous acid form. researchgate.netnih.gov
This tautomerization is critical because it allows the SPO to act as a "preligand." In its stable pentavalent state, it is relatively inert. However, upon coordination or in the presence of a catalyst, it can isomerize to the trivalent phosphinous acid, which then acts as a conventional trivalent phosphine ligand, capable of strong coordination to a metal center through the phosphorus atom. rsc.org
Coordination Modes to Metal Centers
Secondary phosphine oxides like this compound exhibit remarkable versatility in how they bind to metal centers, a direct consequence of their tautomeric nature.
O-Coordination: In their predominant pentavalent oxide form, SPOs act as hard Lewis bases and typically coordinate to hard metal centers through the phosphoryl oxygen atom. wikipedia.org This M-O bond formation causes a slight elongation (around 2%) of the P-O bond, consistent with the stabilization of the ionic P⁺-O⁻ resonance structure upon complexation. wikipedia.org
P-Coordination: The trivalent phosphinous acid tautomer (R₂P-OH) coordinates to metal centers through the phosphorus atom. wikipedia.org This mode of coordination is crucial for catalysis, as the ligand then behaves as a strong field phosphine ligand, influencing the electronic properties of the metal center. rsc.orgwikipedia.org Metal coordination can facilitate the tautomerization to this form. rsc.org
Phosphinito Ligands: Deprotonation of the phosphinous acid tautomer generates an anionic phosphinito ligand (R₂P-O⁻). These ligands are strong σ-donors through the oxygen atom. researchgate.net They can also form bridging structures or chelate to metal centers.
Bifunctional and Hemilabile Coordination: The structure of this compound, containing both a phosphorus center and a nitrogen atom within its heterocyclic ring, allows for potential bifunctional or hemilabile coordination. Hemilability refers to ligands where one donor atom can reversibly dissociate from the metal center, creating a vacant coordination site that can be crucial for catalytic cycles. wikipedia.org Mixed phosphine-phosphine oxide ligands have been investigated for this behavior. wikipedia.org
Synthesis and Structural Analysis of Metal Complexes
The synthesis of metal complexes using this compound and related SPOs typically involves the reaction of the preligand with a suitable metal precursor. The resulting complexes are then characterized to elucidate their molecular structure and bonding.
Complexation with Transition Metals (e.g., Palladium)
Palladium complexes featuring phosphine oxide ligands are of significant interest due to their catalytic applications, particularly in cross-coupling reactions. beilstein-journals.orgchemrxiv.org The synthesis of such complexes can be achieved through several routes. A general method involves the direct reaction of the secondary phosphine oxide with a labile palladium(II) precursor, such as [PdCl₂(cod)] or palladium acetate. beilstein-journals.orgchemrxiv.org
In some cases, the phosphine oxide ligand is generated in situ through the partial oxidation of a corresponding bisphosphine ligand. chemrxiv.org However, for well-defined catalytic studies, the direct use of presynthesized ligands like this compound is preferred. chemrxiv.org A common synthetic strategy for preparing organopalladium complexes, which are key intermediates in catalytic cycles, is the reaction of a silver-phosphine oxide complex with a chloro(organo)palladium(II) species or via the direct oxidative addition of an organohalide to a Pd(0) source in the presence of the SPO ligand. beilstein-journals.orgchemrxiv.org
A study on various bisphosphine mono-oxides (BPMOs) demonstrated a general procedure for synthesizing a wide array of Pd(II)(BPMO)(Aryl)(Halide) oxidative addition complexes, which serve as excellent precatalysts. chemrxiv.org This methodology is applicable to heterocyclic phosphine oxides and highlights the robustness of these ligands in forming stable palladium complexes.
Structural Characterization of Coordination Compounds
The definitive structure of metal complexes with azaphosphinane oxide ligands is determined using techniques such as X-ray crystallography and NMR spectroscopy. chemrxiv.orgresearchgate.net
NMR Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for studying these compounds in solution. chemrxiv.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. The tautomeric equilibrium between the phosphine oxide and the phosphinous acid can be monitored, and coordination to a metal center results in a significant change in the ³¹P chemical shift. chemrxiv.org ¹H NMR is also used to confirm the structure and purity of the complexes. nih.govwalshmedicalmedia.com
The table below summarizes typical coordination characteristics observed in metal complexes of secondary phosphine oxides.
| Feature | Description |
| Metal Center | Commonly hard or borderline transition metals (e.g., Pd, Rh, Ru, Ni). rsc.orgwikipedia.orgbeilstein-journals.org |
| Coordination Geometry | Varies with metal and ancillary ligands; square planar for Pd(II) is common. researchgate.net |
| Ligand Coordination | Can be monodentate (O- or P-bound), bridging, or chelating. researchgate.netwikipedia.org |
| Key Structural Motif | Tautomerization allows access to P(V)-oxide or P(III)-acid forms. rsc.org |
Applications in Homogeneous and Asymmetric Catalysis
The unique ligand characteristics of this compound and its relatives make them highly valuable in homogeneous catalysis. Their air stability simplifies handling, while their ability to tautomerize upon coordination provides access to highly active catalytic species. rsc.orgresearchgate.net
Palladium complexes of secondary phosphine oxides have proven to be versatile catalysts for a variety of synthetic transformations, most notably cross-coupling reactions. researchgate.netchemrxiv.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of the SPO ligand to modulate the electronic and steric environment of the palladium center is key to achieving high efficiency and selectivity.
In the field of asymmetric catalysis, chiral, non-racemic secondary phosphine oxides are employed to synthesize enantiomerically enriched products. The development of P-chiral SPOs has enabled highly enantioselective reactions. sioc-journal.cn For example, chiral SDP (a type of bisphosphine) mono-oxide ligands have been successfully used in palladium-catalyzed Mizoroki-Heck arylations, achieving high enantioselectivity. chemrxiv.org Similarly, cobalt complexes with chiral ligands have been used in the enantioselective addition of secondary phosphine oxides to activated olefins. sioc-journal.cn
The table below presents examples of catalytic reactions where secondary phosphine oxide ligands have been successfully applied.
| Catalytic Reaction | Metal | Ligand Type | Key Finding |
| Cross-Coupling Reactions | Palladium | Secondary Phosphine Oxide | Enables efficient C-H bond activation and coupling of aryl halides. researchgate.net |
| Mizoroki-Heck Arylation | Palladium | Chiral SDP Mono-oxide | Achieves high enantioselectivity in the formation of C-C bonds. chemrxiv.org |
| Hydroformylation | Rhodium | Secondary Phosphine Oxide | SPO ligands with varying electronic properties have been studied. researchgate.net |
| Asymmetric Addition | Cobalt | Chiral Boxmi / SPO | Catalyzes the enantioselective addition of SPOs to activated olefins. sioc-journal.cn |
The versatility of this compound and related SPOs as ligands continues to drive innovation in the design of efficient and selective catalysts for challenging chemical transformations.
Azaphosphinane Ligands in Cross-Coupling and Hydrogenation Reactions
P,N-heterocyclic phosphines are highly valued as ligands in catalysis. researchgate.net Their unique electronic and steric properties, stemming from the different basicities of the phosphorus and nitrogen atoms, enable them to facilitate a variety of important reactions, including palladium-catalyzed cross-coupling and transition metal-catalyzed hydrogenation. beilstein-journals.orgresearchgate.net
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The nitrogen atom in a P,N-ligand can contribute to the stability of the catalytic complex and influence its reactivity. beilstein-journals.org While a wide array of P,N-ligands based on pyridyl, imidazolyl, and pyrazolyl heterocycles have been successfully employed in Suzuki, Heck, and Sonogashira coupling reactions, the application of azaphosphinane-derived ligands is a more recent area of investigation. researchgate.net The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below, highlighting the role of the phosphine ligand (L) in stabilizing the palladium center throughout the cycle.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Interactive Data Table
| Step | Description | Role of Phosphine Ligand |
|---|---|---|
| 1. Oxidative Addition | A Pd(0) complex reacts with an aryl halide (R-X) to form a Pd(II) intermediate. | Stabilizes the electron-rich Pd(0) species and influences the rate of insertion into the R-X bond. |
| 2. Transmetalation | The organic group from a boronic acid derivative (R'-B(OR)2) is transferred to the Pd(II) complex, displacing the halide. | The ligand's steric and electronic properties affect the rate of this exchange. |
| 3. Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. | Facilitates the bond-forming step and the release of the final product. |
Similarly, in catalytic hydrogenation, phosphine ligands are essential for creating the chiral environment around a metal center (commonly rhodium, ruthenium, or iridium) that enables the enantioselective addition of hydrogen to a prochiral substrate. nih.govnih.gov The development of rhodium complexes with chiral diphosphine ligands has been particularly important for the asymmetric hydrogenation of various functionalized olefins. nih.govresearchgate.net P,N-ligands, including those based on triazole and oxazole (B20620) heterocycles, have proven effective in asymmetric hydrogenation. researchgate.net The potential for azaphosphinane-based ligands in this area is significant, building on the established success of other P,N-heterocyclic systems. rsc.org
Enantioselective Transformations Mediated by Chiral Azaphosphinane Derivatives
Asymmetric catalysis is a cornerstone of modern organic synthesis, providing efficient routes to enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries. nih.gov The development of chiral ligands that can effectively transfer stereochemical information to a substrate is paramount. Chiral phosphines, particularly those with chirality on the phosphorus atom (P-chiral) or on the carbon backbone, are among the most successful classes of ligands for a wide range of transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net
The application of azaphosphinine derivatives in asymmetric catalysis is a burgeoning field of research. rsc.org The synthesis of chiral versions of the 1,4-azaphosphinane scaffold would provide access to novel P,N-ligands for enantioselective transformations. These transformations often rely on the formation of a metal-ligand complex that selectively catalyzes a reaction on one face of a prochiral substrate.
A prime example is the asymmetric hydrogenation of olefins and ketones, where rhodium or ruthenium complexes of chiral phosphines have achieved remarkable levels of enantioselectivity. nih.govnih.gov For instance, chiral diphosphine-rhodium complexes are highly effective for the hydrogenation of prochiral olefins, often proceeding through a mechanism where the substrate coordinates to the chiral metal center prior to hydrogen addition. researchgate.net Chiral P,N-ligands have also been successfully applied to other transformations, such as the rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to electron-deficient olefins. organic-chemistry.orgnih.gov
The potential effectiveness of chiral azaphosphinane derivatives can be inferred from the success of related structures. The table below summarizes representative results for enantioselective hydrogenations using various chiral phosphine ligands, demonstrating the high levels of enantiomeric excess (ee) that can be achieved.
Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation Interactive Data Table
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Rh((R)-prophos)]+ | N-Acylamino-cinnamic acid derivative | Chiral Amino Acid | 90% | researchgate.net |
| Rh-(S,S)-t-Bu-BisP* | N-Acyl Enamide | Chiral Amide | >99% | nih.gov |
| [Rh(Josiphos)]+ | Simple Olefin | Chiral Alkane | High | ethz.ch |
| Ru-BINAP | β-Ketoester | Chiral β-Hydroxyester | >98% | nih.gov |
*Data is illustrative of the performance of chiral phosphine ligands in general and does not represent work done specifically with azaphosphinane derivatives, but indicates the potential of this class of compounds.
Supramolecular Assemblies Involving Azaphosphinane 4-oxides
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The design of molecules capable of self-assembly into ordered, functional superstructures is a major goal in this field. Azaphosphinine derivatives, particularly the P(V)-oxo forms, are promising candidates for constructing such assemblies due to their inherent functional groups capable of forming strong intermolecular interactions. rsc.org
The this compound molecule possesses two key features for building supramolecular networks:
The Phosphine Oxide Group (P=O): The P=O group is a powerful hydrogen bond acceptor. The oxygen atom is highly polarized and readily forms strong hydrogen bonds with suitable donor groups like hydroxyls (-OH) or amides (N-H). uni-konstanz.de
The Amine Group (N-H): The secondary amine within the azaphosphinane ring acts as a hydrogen bond donor.
This dual donor-acceptor capability allows this compound to potentially form robust, self-complementary hydrogen-bonded networks. For example, molecules could assemble into chains or sheets through intermolecular N-H···O=P hydrogen bonds. The formation of such assemblies can be influenced by factors like solvent and the presence of other molecules that can co-crystallize. researchgate.net While the specific supramolecular structures formed by this compound have not been detailed in the literature, the principles of hydrogen bonding in related phosphine oxides and other heterocyclic systems are well-established. uni-konstanz.deresearchgate.net The ability of azaphosphinines to participate in supramolecular association highlights their potential use in materials science and crystal engineering. rsc.org
Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,4 Azaphosphinane 4 Oxide
X-ray Diffraction (XRD) Structural Studies
Single Crystal X-ray Crystallography for Molecular Geometry and Conformation
While a specific crystal structure for 4-Methyl-1,4-azaphosphinane 4-oxide is not yet available in the published literature, the expected molecular geometry can be inferred from the analysis of related heterocyclic systems. The 1,4-azaphosphinane ring is anticipated to adopt a chair-like conformation, which is the most stable arrangement for six-membered saturated rings, minimizing both angular and torsional strain.
In this conformation, the substituents on the ring atoms can be oriented in either axial or equatorial positions. For this compound, the methyl group attached to the nitrogen atom and the oxygen atom double-bonded to the phosphorus (the phosphoryl group) will have specific spatial orientations. The energetic preference for these substituents to occupy either an axial or equatorial position is governed by a complex interplay of steric and electronic effects. Typically, bulky groups prefer the less sterically hindered equatorial position.
A single-crystal X-ray diffraction study would provide precise measurements of the endocyclic and exocyclic bond lengths and angles. For instance, the P=O bond length is expected to be in the range of 1.48-1.50 Å, characteristic of a phosphoryl group. The C-N and C-P bond lengths within the ring would also be determined with high precision, offering insights into the electronic environment of the heterocyclic ring. Furthermore, the analysis would reveal the geometry at the phosphorus and nitrogen centers. The phosphorus atom is expected to be tetrahedral, while the nitrogen atom would likely exhibit a trigonal pyramidal geometry.
An illustrative table of the type of data that would be obtained from a single-crystal X-ray diffraction experiment is provided below.
| Parameter | Expected Value/Range | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | To be determined | Unit cell dimensions. |
| α, β, γ (°) | To be determined | Angles of the unit cell. |
| P=O Bond Length (Å) | ~1.48 - 1.50 | Indicates the double bond character of the phosphoryl group. |
| P-C Bond Lengths (Å) | ~1.80 - 1.85 | Reflects the single bond character between phosphorus and carbon. |
| C-N Bond Lengths (Å) | ~1.45 - 1.48 | Characteristic of a single bond between carbon and nitrogen in a heterocycle. |
| Ring Conformation | Chair | The most stable conformation for the six-membered ring. |
| P-C-C Bond Angle (°) | ~109 - 112 | Reflects the tetrahedral geometry of the carbon atoms in the ring. |
| C-N-C Bond Angle (°) | ~109 - 112 | Indicates the geometry at the nitrogen atom. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of a compound. These vibrations are specific to the types of bonds present and their chemical environment, providing a "fingerprint" of the molecule.
For this compound, the IR and Raman spectra would be characterized by a series of absorption bands and scattered light peaks corresponding to the various vibrational modes of the molecule. The most prominent and diagnostic of these would be the stretching vibration of the phosphoryl group (P=O). This mode is typically observed as a strong, sharp band in the infrared spectrum, generally appearing in the region of 1150-1300 cm⁻¹. The exact position of this band can be influenced by the electronic and steric environment of the phosphorus atom.
Other key vibrational modes would include the stretching vibrations of the C-H bonds of the methyl group and the methylene (B1212753) groups of the ring, typically found in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range, while the P-C stretching vibrations would likely appear at lower wavenumbers, typically between 600 and 800 cm⁻¹. The deformation modes of the ring and the various bending vibrations of the CH₂ and CH₃ groups would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).
A complementary analysis using Raman spectroscopy would be valuable, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, due to the different selection rules governing the two techniques.
A table of expected characteristic vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Intensity |
| C-H Stretch (Aliphatic) | 2800 - 3000 | IR, Raman | Strong |
| P=O Stretch | 1150 - 1300 | IR | Strong |
| C-N Stretch | 1000 - 1200 | IR, Raman | Medium |
| P-C Stretch | 600 - 800 | IR, Raman | Medium |
| CH₂ Bend (Scissoring) | 1440 - 1480 | IR, Raman | Medium |
| CH₃ Bend (Asymmetric) | ~1460 | IR, Raman | Medium |
| CH₃ Bend (Symmetric) | ~1375 | IR, Raman | Medium |
| Ring Vibrations | 400 - 1000 | IR, Raman | Variable |
Advanced Optical Spectroscopy for Photophysical Properties
Advanced optical spectroscopy techniques are employed to investigate the photophysical properties of a molecule, which describe how it interacts with light. These properties include light absorption, emission (fluorescence and phosphorescence), and the lifetimes of excited electronic states.
For a saturated heterocyclic compound like this compound, significant absorption in the ultraviolet-visible (UV-Vis) region is not expected. The absence of extended π-conjugated systems means that the electronic transitions would require high energy, likely occurring in the far-UV region. The primary chromophore in the molecule is the phosphoryl group (P=O), which has a known n→π* transition, but this is typically weak and occurs at short wavelengths.
Should this compound be functionalized with a chromophoric group, its photophysical properties would be dramatically altered. For instance, the introduction of an aromatic substituent could lead to significant UV-Vis absorption and potentially luminescence. In such a case, techniques like steady-state and time-resolved fluorescence spectroscopy would be employed to characterize the emissive properties.
The key photophysical parameters that would be investigated for a luminescent derivative of this compound are summarized in the table below. For the parent compound, these values are generally not applicable due to its expected lack of significant absorption and emission in the near-UV and visible regions.
| Photophysical Parameter | Symbol | Description | Expected Value for Unfunctionalized Compound |
| Molar Absorption Coefficient | ε | A measure of how strongly a substance absorbs light at a given wavelength. | Very low in the near-UV/Vis region. |
| Absorption Maximum | λₘₐₓ | The wavelength at which the maximum absorption occurs. | < 200 nm |
| Emission Maximum | λₑₘ | The wavelength at which the maximum fluorescence or phosphorescence occurs. | Not applicable. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | Not applicable. |
| Fluorescence Lifetime | τf | The average time the molecule spends in the excited singlet state. | Not applicable. |
Advanced Applications and Future Research Directions in Azaphosphinane Chemistry
Role as Versatile Intermediates in Organic Synthesis
4-Methyl-1,4-azaphosphinane 4-oxide has proven to be a valuable and versatile intermediate in the multi-step synthesis of complex, high-value organic molecules. Its unique structural and electronic properties, conferred by the presence of both nitrogen and an oxidized phosphorus atom within the saturated six-membered ring, make it an attractive building block for creating intricate molecular architectures.
The utility of this compound is particularly evident in the field of medicinal chemistry, where it serves as a key precursor in the synthesis of innovative therapeutic agents. For instance, it has been successfully employed as an intermediate in the preparation of potent inhibitors of Janus kinases (JAKs). elsevierpure.com In these synthetic pathways, the azaphosphinane oxide moiety is incorporated into a larger molecular framework, ultimately leading to the formation of compounds with the potential to treat myeloproliferative disorders and cancer. elsevierpure.com
Furthermore, This compound has been utilized in the synthesis of inhibitors targeting the KRAS protein, which is implicated in numerous cancers. dntb.gov.uagoogle.com The azaphosphinane oxide is introduced as a building block to construct complex heterocyclic systems designed to interact with specific mutants of the KRAS protein. dntb.gov.ua
Recent research has also demonstrated the incorporation of the This compound moiety into covalent inhibitors of KEAP1, a protein involved in the cellular response to oxidative stress. In one study, this was combined with a 2,3-dichlorophenyl moiety to create a compound with significantly enhanced cellular activity. acs.orgacs.org
The following table summarizes the role of This compound as an intermediate in the synthesis of various bioactive compounds.
| Target Compound Class | Therapeutic Area | Role of this compound |
| Janus Kinase (JAK) Inhibitors | Myeloproliferative Disorders, Cancer | Key building block for the final inhibitor structure. elsevierpure.com |
| KRAS Inhibitors | Cancer | Intermediate in the synthesis of complex heterocyclic systems. dntb.gov.uagoogle.com |
| KEAP1 Covalent Inhibitors | Oxidative Stress-Related Diseases | Moiety incorporated to enhance cellular activity. acs.orgacs.org |
Contributions to Materials Science and Engineering
The unique properties of the azaphosphinane oxide ring system also position it as a valuable component in the design and development of advanced materials. The presence of the polar P=O group and the nitrogen heteroatom can impart desirable characteristics such as thermal stability, flame retardancy, and specific optoelectronic properties.
Development of Phosphorus-Containing Functional Materials
Organophosphorus heterocycles are increasingly recognized for their potential in materials science. dntb.gov.ua The incorporation of phosphorus-nitrogen (P-N) moieties into materials can lead to enhanced performance. While specific studies focusing solely on This compound in functional materials are emerging, the broader class of P-N compounds is known to contribute to the development of functional polymers and composites.
Optoelectronic Applications of Azaphosphinane Derivatives
Phosphine (B1218219) oxides are a significant class of materials in optoelectronics, often used as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energies and good thermal and morphological stability. researchgate.netnih.gov The electron-withdrawing nature of the phosphoryl group can be tuned by the substituents on the phosphorus atom, influencing the electronic properties of the material.
Derivatives of azaphosphinanes have been incorporated into larger dye molecules, such as xanthene dyes, for applications in cancer imaging. nih.gov The electron-withdrawing effect of the azaphosphinane oxide moiety can enhance the photophysical properties of the dye. nih.gov The development of phosphole P-oxide-containing π-electron materials further highlights the potential for this class of compounds in fluorescence imaging and other optoelectronic applications. researchgate.net
Incorporation into Polymeric Materials for Enhanced Properties (e.g., Flame Retardancy)
Phosphorus-based compounds are well-established as effective flame retardants for polymeric materials. youtube.com The mechanism of flame retardancy for phosphorus-containing compounds often involves action in both the condensed and gas phases. In the condensed phase, they can promote the formation of a protective char layer, while in the gas phase, they can release radical scavengers that interrupt the combustion cycle. nih.gov
Compounds containing both phosphorus and nitrogen often exhibit a synergistic effect, leading to enhanced flame retardancy. acs.orgresearchgate.net The nitrogen component can contribute to char formation and the release of non-flammable gases. youtube.com While direct studies on the use of This compound as a flame retardant are not extensively reported, its P-N heterocyclic structure suggests potential in this area. Research on related P-N structures has shown that the nature of the bonding (P-O vs. P-N) can systematically control the decomposition mechanism and flame retardant efficiency. acs.org
Frontiers in Synthetic Methodologies for Azaphosphinane Systems
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of azaphosphinane derivatives. Recent progress in the synthesis of P-heterocycles has opened up new avenues for accessing these valuable compounds. eurekaselect.comresearchgate.net
Traditional methods for the synthesis of phosphine oxides often involve the oxidation of the corresponding phosphine. liv.ac.uk For This compound , this would involve the oxidation of 4-methyl-1,4-azaphosphinane. Another common route is the quaternization of tertiary phosphines followed by hydrolysis.
More advanced strategies for the synthesis of phosphorus heterocycles include metal-catalyzed cross-coupling reactions, which have significantly expanded the library of functionalized heterocycles. msesupplies.com Recent advancements in the synthesis of P(V)-substituted six-membered N-heterocycles have been reviewed, covering strategies for constructing the heterocyclic core from phosphorus-containing reagents and the functionalization of pre-formed heterocycles. mdpi.com The development of catalytic methods for the synthesis of phosphines and their derivatives is also an active area of research. liv.ac.uk
The synthesis of seven-membered P/N heterocycles has also been explored, with mechanistic studies shedding light on the reaction pathways. rsc.org Such studies on related systems can provide insights for the development of novel synthetic routes to 1,4-azaphosphinane derivatives.
Emerging Trends in Reactivity and Catalytic Innovations
The reactivity of the azaphosphinane oxide scaffold is an area of growing interest, with potential applications in catalysis and the development of novel chemical transformations.
While specific catalytic applications of This compound are not yet widely reported, the broader class of phosphine oxides has been investigated for catalytic activity. For instance, cyclic phosphine oxides have been evaluated for their potential in new catalytic reactions based on in-situ regeneration. acs.org The basicity of the phosphoryl oxygen, influenced by the substituents on the phosphorus atom, can modulate the electronic properties of a metal center in a complex, impacting its catalytic activity in a diverse range of reactions. researchgate.net
Nucleophilic phosphine catalysis is a well-established area, where phosphines act as catalysts in a variety of organic transformations. nih.gov The development of chiral phosphine catalysts has enabled asymmetric synthesis. While This compound is a phosphine oxide, the corresponding phosphine could potentially be used in such catalytic applications.
The reactivity of the P-N bond in azaphosphinane systems also presents opportunities for innovative chemical transformations. The interaction between the P=O group and the N-H group in related azaphosphinine systems has been shown to drive supramolecular association. dwjlab.com Understanding and harnessing such non-covalent interactions could lead to the development of new catalysts and functional materials.
Scientific Focus on this compound Remains Limited
Intensive investigation into the chemical compound this compound reveals a significant gap in dedicated scientific research. While the compound is available commercially, primarily as its hydrochloride salt, and is listed in various chemical databases, there is a notable absence of in-depth studies exploring its synthesis, spectroscopic properties, reactivity, and potential applications.
Furthermore, there is a lack of research on the potential uses of this compound in advanced applications. Searches for its role in catalysis, medicinal chemistry, and material science have not yielded any specific research findings. Similarly, explorations into synergistic approaches that integrate theoretical and experimental research on this particular molecule are also absent from the current body of scientific publications.
This scarcity of detailed information highlights that this compound, despite its availability, remains a largely uncharacterized compound within the scientific community. Its potential as a building block in organic synthesis, a ligand in catalysis, a scaffold in medicinal chemistry, or a component in materials science is yet to be explored and documented. Future research efforts would be necessary to elucidate the fundamental chemistry and potential utility of this azaphosphinane derivative.
Q & A
Q. What are the established synthetic routes for 4-methyl-1,4-azaphosphinane 4-oxide, and how can reaction conditions be optimized for high yield and purity?
The synthesis of this compound typically follows literature procedures involving cyclocondensation or phosphorylation reactions. Key parameters for optimization include solvent choice (e.g., anhydrous tetrahydrofuran), temperature control (often under reflux), and stoichiometric ratios of precursors like phosphine oxides and alkylating agents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in studies using similar azaphosphinane derivatives . Analytical validation using , , and NMR spectroscopy ensures structural fidelity.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
Structural characterization employs X-ray crystallography for unambiguous confirmation of the six-membered azaphosphinane ring and phosphorus oxidation state. Spectroscopic methods like IR and NMR ( NMR chemical shifts typically range from +20 to +30 ppm for P=O groups) provide insights into electronic effects. Thermal stability can be assessed via thermogravimetric analysis (TGA), while computational methods (e.g., DFT) model frontier molecular orbitals to predict reactivity .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Storage in inert atmospheres (argon or nitrogen) at temperatures below 4°C is recommended. Stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity) can identify degradation pathways, with LC-MS monitoring for byproducts like phosphine oxides or ring-opened fragments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for azaphosphinane derivatives, such as unexpected 31P^{31} \text{P}31P NMR shifts?
Discrepancies in NMR data may arise from solvent effects, paramagnetic impurities, or conformational dynamics. Methodological solutions include:
Q. What strategies are effective for extrapolating toxicological data from organophosphate classes to this compound?
While direct toxicity data may be limited, researchers can leverage structure-activity relationships (SAR) from organophosphate analogs. Key steps include:
- In silico screening : Use QSAR models to predict acute toxicity (e.g., LD) based on logP, polar surface area, and P=O bond reactivity.
- In vitro assays : Test cholinesterase inhibition in hepatocyte models, comparing potency to known organophosphates like paraoxon.
- Literature triangulation : Cross-reference class-specific databases (e.g., ATSDR toxicological profiles) to identify conserved mechanisms .
Q. What experimental design considerations are critical for studying the ligand properties of this compound in coordination chemistry?
Design should address:
- Metal selectivity : Screen transition metals (e.g., Pd, Cu) in stoichiometric complexes using UV-Vis titration to determine binding constants.
- Steric effects : Compare coordination geometries (e.g., square planar vs. tetrahedral) with bulkier analogs like 2,6-di-tert-butyl derivatives.
- Catalytic applications : Test efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura), monitoring turnover frequency and byproduct formation via GC-MS .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
- Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., phosphorus vs. nitrogen).
- Calculate activation energies for ring-opening pathways under varying pH conditions.
- Simulate solvent effects (PCM models) to optimize reaction media for desired products .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
Implement Quality-by-Design (QbD) principles:
- Define critical quality attributes (CQAs) like purity, residual solvent levels, and particle size.
- Use Design of Experiments (DoE) to optimize factors (e.g., reaction time, catalyst loading).
- Apply PAT (Process Analytical Technology) tools, such as in-line FTIR, for real-time monitoring .
Q. What methodologies validate the absence of tautomeric forms or ring-opening in this compound under reaction conditions?
Dynamic NMR experiments (e.g., EXSY) can detect tautomerization equilibria. High-resolution mass spectrometry (HR-MS) identifies unexpected fragments. Control reactions with deuterated solvents or trapping agents (e.g., DO) isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
